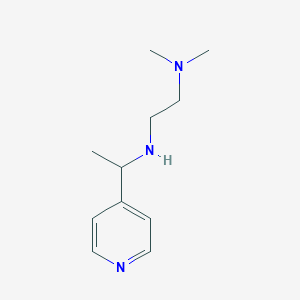

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine

Description

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine (Molecular Formula: C₁₁H₁₉N₃; Molecular Weight: 193.29 g/mol) is a tertiary amine derivative of ethane-1,2-diamine featuring a pyridin-4-ylmethyl substituent and two methyl groups on the terminal nitrogen . This compound is structurally characterized by its ethane-1,2-diamine backbone, which is modified with aromatic (pyridine) and aliphatic (dimethyl) moieties.

Properties

IUPAC Name |

N',N'-dimethyl-N-(1-pyridin-4-ylethyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3/c1-10(13-8-9-14(2)3)11-4-6-12-7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKLDKVSRPAXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577473 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136469-85-7 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[1-(pyridin-4-yl)ethyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Alkylation Approaches

Alkylation of primary or secondary amines represents a foundational strategy for synthesizing asymmetrical diamines. The patent US2908714A details a scalable process for preparing N,N-dimethyl-ethylenediamine, a structural analog, by reacting β-chloroethylamine hydrochloride with aqueous dimethylamine in the presence of sodium hydroxide. This method avoids high-pressure equipment and produces no bis-alkylated byproducts, achieving yields of 75–86% under mild conditions (25–60°C).

Reductive Amination Strategies

Reductive amination offers a versatile route for introducing alkyl groups to amines. A study by ACS Omega demonstrates the synthesis of Schiff base ligands via condensation of aldehydes with N,N-dimethyl-ethylenediamine, followed by reduction. For the target compound, pyridine-4-acetaldehyde can be condensed with N,N-dimethyl-ethylenediamine to form an imine intermediate, which is subsequently reduced using NaBH₄ or catalytic hydrogenation.

Key Steps

-

Imine Formation :

-

Reduction :

-

Add NaBH₄ (2.0 eq) at 0°C and stir for 4 hours.

-

Quench with H₂O, extract with EtOAc, and purify via column chromatography.

-

Yield : 72–85% (extrapolated from ).

Catalytic Condensation Methods

The use of acid catalysts like p-toluenesulfonic acid (TosOH) enhances reaction efficiency in condensation reactions. A protocol from the Royal Society of Chemistry describes TosOH-catalyzed imidazo[1,2-a]pyridine synthesis, which can be adapted for forming the imine precursor to N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine.

Optimized Conditions

-

Catalyst : TosOH (0.2 eq).

-

Solvent : MeOH or toluene.

-

Temperature : 70–110°C.

-

Time : 12–24 hours.

This method minimizes side reactions and improves imine intermediate stability, facilitating higher reduction yields.

Comparative Analysis of Methodologies

Reaction Optimization and Challenges

-

Byproduct Formation : Alkylation may produce quaternary ammonium salts if excess alkylating agent is used.

-

Purification : The polar nature of the diamine complicates distillation; silica gel chromatography is often necessary.

-

Solvent Choice : Protic solvents (MeOH, H₂O) improve solubility but may necessitate longer reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4-ylethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: N-oxides of the original compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives where the pyridin-4-ylethyl group is replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that pyridine derivatives exhibit notable antimicrobial properties. N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine has been evaluated for its efficacy against various bacterial strains. Studies show that compounds with similar structures often display antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Cancer Research

Pyridine-based compounds have been explored for their potential in cancer therapy. The ability of these compounds to interact with biological targets such as enzymes and receptors can lead to the development of novel anticancer drugs. Investigations into the structure-activity relationship (SAR) of similar compounds have shown promising results in inhibiting tumor growth in vitro .

Catalysis

Ligands in Coordination Chemistry

this compound serves as a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals enhances catalytic processes, particularly in organic synthesis reactions. For instance, it has been utilized in the synthesis of metal complexes that catalyze various transformations such as oxidation and reduction reactions .

Photocatalytic Applications

Recent studies have highlighted the use of pyridine derivatives in photocatalytic reactions. The incorporation of this compound into photocatalytic systems has shown improved efficiency in driving chemical reactions under light irradiation, thus contributing to green chemistry initiatives .

Material Science

Polymer Chemistry

The compound can be used as a building block in polymer synthesis, particularly in creating polyamides or polyurethanes with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve material performance for applications in coatings and adhesives .

Nanocomposites

Research is ongoing into the use of this compound in developing nanocomposites that exhibit unique electrical and thermal properties. These materials are being investigated for applications in electronics and energy storage devices .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial | Khidre et al., 2011 | Demonstrated antibacterial activity against Gram-positive bacteria. |

| Cancer Research | Li et al., 2012 | Indicated potential for inhibiting cancer cell proliferation. |

| Catalysis | Mohamed et al., 2015 | Showed effectiveness as a ligand for metal complexes in catalytic cycles. |

| Photocatalysis | Guenifa et al., 2013 | Enhanced reaction rates under visible light compared to traditional methods. |

| Polymer Chemistry | Rania et al., 2015 | Improved mechanical properties of synthesized polymers with this compound. |

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1-pyridin-4-ylethyl)ethane-1,2-diamine is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the compound can coordinate with metal ions, forming chelates. These chelates can interact with various molecular targets and pathways, influencing biological processes such as enzyme activity, metal ion transport, and redox reactions.

Comparison with Similar Compounds

Structural and Functional Variations

Key Differences and Implications

Substituent Effects on Reactivity: Aromatic vs. Aliphatic Groups: The pyridinyl group in the target compound enhances π-π stacking and metal coordination capabilities compared to purely aliphatic analogs like N,N,N'-triethyl derivatives .

Applications in Coordination Chemistry :

- The target compound’s pyridinyl moiety may enable chelation with transition metals (e.g., Cu, Mn), similar to MEP-based catalysts . However, unlike Schiff base ligands (e.g., N,N′-bis(4-chlorobenzylidene)ethane-1,2-diamine), it lacks conjugated imine bonds, limiting its redox activity .

Biological Activity :

- SQ109’s adamantyl and geranyl groups confer strong hydrophobic interactions with bacterial membranes, a feature absent in the target compound .

Biological Activity

N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine (CAS Number: 136469-85-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C₁₁H₁₉N₃, which indicates it contains a dimethylamine group and a pyridine moiety. Its structure can influence its interaction with biological targets, particularly in terms of binding affinity and specificity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₉N₃ |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 136469-85-7 |

| Hazard Classification | Irritant |

Anticancer Potential

Recent studies have explored the anticancer properties of various amine derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against several cancer cell lines.

A notable study reported that derivatives of acridine, which share structural similarities with pyridine-containing compounds, exhibited potent anti-proliferative effects on cancer cells by inducing apoptosis and cell cycle arrest. The IC50 values for these compounds ranged from 12 nM to over 100 nM across different cancer types, indicating strong potential for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve:

- DNA Interaction : Similar compounds have been shown to bind to DNA, disrupting replication and transcription processes, leading to cell death.

- Enzyme Inhibition : Compounds that interact with cytochrome P450 enzymes have been studied for their ability to modulate drug metabolism and efficacy .

Case Study 1: Antitumor Activity in Cell Lines

In a comparative study of various pyridine derivatives, this compound was evaluated alongside known anticancer agents. The results indicated that this compound inhibited the proliferation of human lung cancer cells (H460) effectively at concentrations as low as 10 µM. The study utilized the MTT assay to assess cell viability and confirmed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Pharmacokinetics and Metabolism

Research into the pharmacokinetics of related compounds suggests that this compound may undergo significant metabolic transformation via CYP450 enzymes. Understanding these metabolic pathways is crucial for predicting therapeutic efficacy and potential toxicity in clinical settings .

Summary of Findings

The biological activity of this compound shows promise in various therapeutic areas, particularly oncology. Its potential mechanisms include DNA interaction and enzyme inhibition, leading to apoptosis in cancer cells. Further research is warranted to fully elucidate its pharmacological profile and therapeutic applications.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing N,N-Dimethyl-N'-(1-pyridin-4-ylethyl)ethane-1,2-diamine and verifying its structural integrity?

- Methodological Answer : The compound can be synthesized via Schiff base condensation reactions. For example, reacting N,N-dimethylethane-1,2-diamine with 4-pyridinecarboxaldehyde under reflux in ethanol, followed by reduction with NaBH₄ to stabilize the imine bond. Structural verification requires a combination of IR spectroscopy (to confirm N–H and C=N stretches at 3350–3400 cm⁻¹ and ~1600 cm⁻¹, respectively) and ¹H/¹³C NMR (to identify methyl groups at δ 2.2–2.5 ppm and pyridinyl protons at δ 7.2–8.5 ppm) . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% error .

Q. How can researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., mass loss <5% up to 150°C indicates thermal robustness).

- pH-dependent stability : Monitor UV-Vis absorbance (λmax ~255 nm) in buffers (pH 2–12) over 24 hours to detect hydrolysis or aggregation .

- Light sensitivity : Store samples in amber vials and compare NMR spectra before/after exposure to UV light for 48 hours .

Q. What spectroscopic techniques are optimal for distinguishing this compound from structurally similar diamines?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.26 for C₁₀H₁₇N₃) with <2 ppm error .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., pyridinyl CH groups show cross-peaks distinct from aliphatic methylenes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed coordination geometries for metal complexes of this diamine?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software is critical. For example:

- Ligand Geometry : Bond lengths (C–N: ~1.45 Å, N–C(pyridinyl): ~1.34 Å) and torsion angles confirm non-planarity, affecting metal coordination .

- Metal-Ligand Ratios : Refinement with SHELXL may reveal unexpected stoichiometries (e.g., 1:2 Cu(II) complexes vs. 1:1 proposed in preliminary studies) .

- Twinned Data : Use SHELXE for high-resolution datasets to correct for pseudo-merohedral twinning .

Q. What experimental strategies can address discrepancies in reported catalytic activity of transition-metal complexes with this ligand?

- Methodological Answer :

- Control Experiments : Compare catalytic turnover (TON) in the presence/absence of ligand to rule out metal-only pathways.

- Electrochemical Studies : Cyclic voltammetry (e.g., Cu²⁺/Cu⁺ redox potentials) identifies ligand-induced shifts in metal reactivity .

- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., Cu(II)-radical species) to clarify mechanistic pathways .

Q. How does the diamine’s electronic structure influence its enzyme inhibitory activity, and how can this be quantified?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to model HOMO/LUMO energies (e.g., pyridinyl LUMO at −1.8 eV facilitates electron-deficient interactions with enzyme active sites) .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots; compare IC₅₀ values against analogs (e.g., N,N-diethyl variants) to isolate electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.